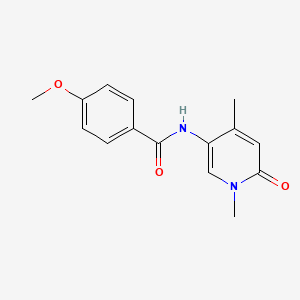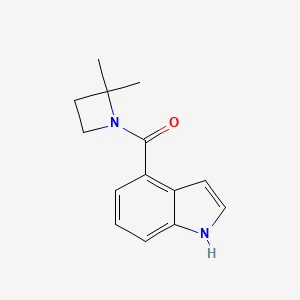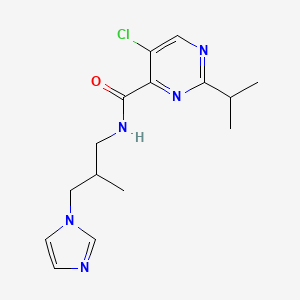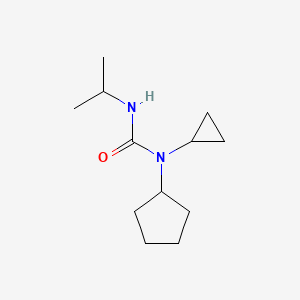
N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the body. This leads to a reduction in inflammation, pain, and cell proliferation, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of various diseases. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research of N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
In conclusion, N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is a chemical compound that has shown promising results in various fields of scientific research. Its unique properties make it a potential candidate for the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide has been achieved using different methods, including the reaction of 2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylic acid with N-(1-propan-2-ylpyrazol-4-yl)amine. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Scientific Research Applications
N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1-propan-2-ylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)19-10-13(9-16-19)17-15(20)18-8-7-12-5-3-4-6-14(12)18/h9-12,14H,3-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGUYRTZRJKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)N2CCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
